

# "4-Methoxy-2,3,6-trimethylbenzyl Bromide-d3"

## molecular weight and formula

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### Compound of Interest

Compound Name: 4-Methoxy-2,3,6-trimethylbenzyl  
Bromide-d3

Cat. No.: B562783

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## Technical Guide: 4-Methoxy-2,3,6-trimethylbenzyl Bromide-d3

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides an in-depth overview of **4-Methoxy-2,3,6-trimethylbenzyl Bromide-d3**, a deuterated compound of interest in synthetic chemistry and drug discovery. The document outlines its core molecular data, a plausible experimental protocol for its synthesis, and the broader context of deuterated compounds in pharmaceutical research.

## Core Compound Data

Quantitative data for **4-Methoxy-2,3,6-trimethylbenzyl Bromide-d3** is summarized below. The inclusion of three deuterium atoms in the methoxy group results in a precise mass increase compared to its non-deuterated isotopologue.

Property	Value	Reference
Molecular Formula	C <sub>11</sub> H <sub>12</sub> D <sub>3</sub> BrO	[1][2]
Molecular Weight	246.16 g/mol	[1][2]
CAS Number	1189693-80-8	[1]

## Significance of Deuteration in Drug Development

Deuterated compounds, where one or more hydrogen atoms are replaced by their stable heavy isotope deuterium, are crucial tools in modern drug discovery.<sup>[3]</sup> This isotopic substitution can significantly alter the pharmacokinetic properties of a molecule without changing its fundamental shape or biological activity. The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, making it more resistant to enzymatic cleavage, particularly by cytochrome P450 enzymes responsible for drug metabolism.<sup>[4]</sup>

This "kinetic isotope effect" can lead to several therapeutic advantages:

- Reduced Metabolism: Slowing the rate of metabolic breakdown can increase a drug's half-life.<sup>[4][5]</sup>
- Improved Pharmacokinetics: A longer half-life may allow for lower or less frequent dosing, improving patient compliance.
- Enhanced Safety Profile: Deuteration can reduce the formation of potentially toxic or reactive metabolites.

The approval of deuterated drugs like deutetrabenazine by the FDA has validated this approach, stimulating significant investment and research into the development of novel deuterated pharmaceuticals.<sup>[5][6][7]</sup>

## Experimental Protocols: Synthesis

A specific, peer-reviewed synthesis for **4-Methoxy-2,3,6-trimethylbenzyl Bromide-d3** is not readily available in the literature. However, a highly plausible synthetic route involves the bromination of its corresponding deuterated alcohol, 4-Methoxy-2,3,6-trimethylbenzyl Alcohol-d3, which is commercially available.

The conversion of a benzylic alcohol to a benzylic bromide is a standard transformation in organic synthesis. The protocol detailed below is adapted from established methods for the bromination of benzylic alcohols using triphenylphosphine ( $\text{PPh}_3$ ) and N-Bromosuccinimide (NBS).<sup>[6]</sup>

# Proposed Synthesis of 4-Methoxy-2,3,6-trimethylbenzyl Bromide-d3

Reaction Scheme:

Materials:

- 4-Methoxy-2,3,6-trimethylbenzyl Alcohol-d3 (1.0 eq)
- Triphenylphosphine ( $\text{PPh}_3$ ) (1.5 eq)
- N-Bromosuccinimide (NBS) (1.5 eq)
- Dichloromethane (DCM), anhydrous
- Deionized Water
- Magnesium Sulfate ( $\text{MgSO}_4$ ), anhydrous
- Silica Gel for column chromatography
- n-Pentane or Hexane/Ethyl Acetate mixture for elution

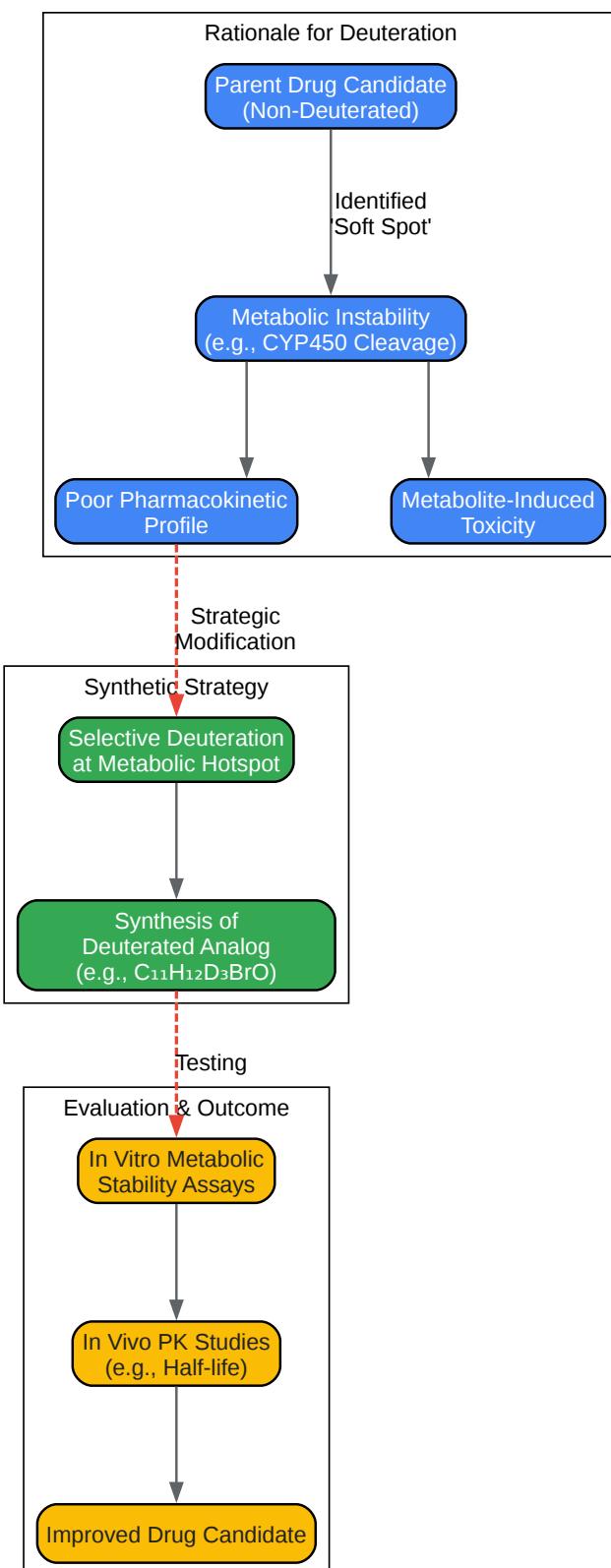
Procedure:

- In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-Methoxy-2,3,6-trimethylbenzyl Alcohol-d3 (1.0 eq) in anhydrous dichloromethane.
- Cool the solution to 0 °C using an ice bath.
- To the stirred solution, add triphenylphosphine (1.5 eq) followed by the portion-wise addition of N-Bromosuccinimide (1.5 eq). Maintain the temperature at 0 °C during addition to control the reaction exotherm.
- Allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
- Upon completion, quench the reaction by adding deionized water.

- Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (2x).
- Combine the organic layers and wash with deionized water, followed by a brine solution.
- Dry the organic layer over anhydrous magnesium sulfate ( $MgSO_4$ ), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
- The resulting crude product will contain the desired benzyl bromide along with triphenylphosphine oxide and succinimide byproducts.
- Purify the crude residue by flash column chromatography on silica gel. A non-polar eluent system, such as n-pentane or a hexane/ethyl acetate gradient, should effectively separate the product from the byproducts.<sup>[6]</sup>
- Collect the fractions containing the pure product (as identified by TLC) and remove the solvent under reduced pressure to yield **4-Methoxy-2,3,6-trimethylbenzyl Bromide-d3** as a solid or oil.

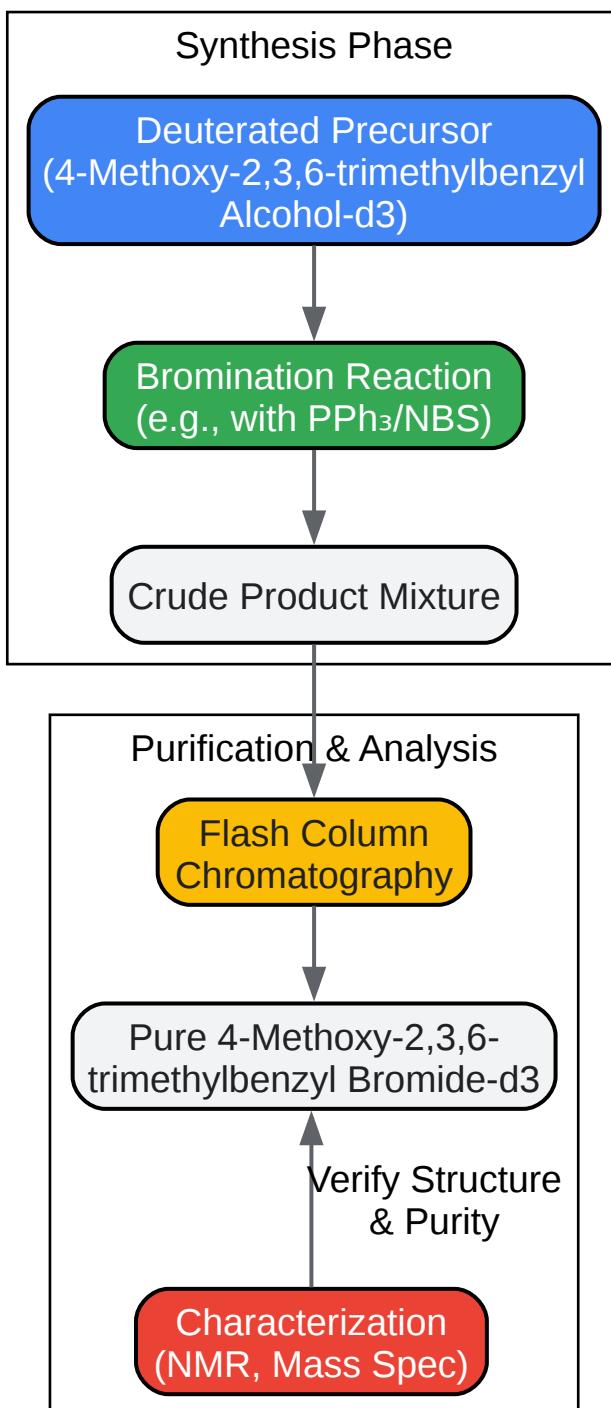
## Logical and Experimental Workflows

The following diagrams illustrate the strategic role of deuteration in research and a generalized workflow for its application in drug discovery.



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Caption: Strategic workflow for utilizing deuteration to improve drug candidate properties.



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Caption: General experimental workflow for the synthesis and purification of the title compound.

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Address: 3281 E Guasti Rd  
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Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)